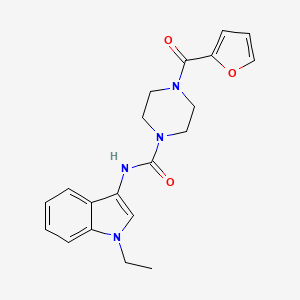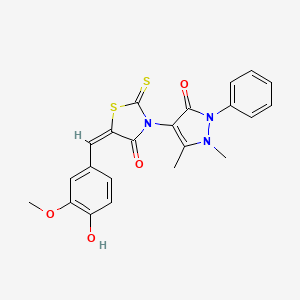![molecular formula C15H19N3O3 B2522112 4-(3,4,5-トリメトキシフェニル)-4,5,6,7-テトラヒドロ-3H-イミダゾ[4,5-c]ピリジン CAS No. 4875-50-7](/img/structure/B2522112.png)
4-(3,4,5-トリメトキシフェニル)-4,5,6,7-テトラヒドロ-3H-イミダゾ[4,5-c]ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a trimethoxyphenyl group, which is known for its versatile pharmacophoric properties, making it a valuable scaffold in drug design .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
作用機序
Target of Action
The primary target of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is tubulin . Tubulin is a globular protein that polymerizes to form microtubules, which are critical components of the cytoskeleton in eukaryotic cells .
Mode of Action
This compound inhibits tubulin polymerization, disrupting the dynamics of microtubules . This disruption can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s action is similar to that of combretastatin, a known tubulin polymerization inhibitor .
Biochemical Pathways
The inhibition of tubulin polymerization affects the microtubule system of eukaryotic cells, a vital molecular target for cancer chemotherapeutic drugs . The imbalance in microtubule dynamics can lead to mitotic catastrophe and metaphase arrest .
Result of Action
The result of the compound’s action is a potent antiproliferative activity against certain cancer cell lines . For example, it has shown significant cytotoxicity against HeLa, MCF-7, and A549 cell lines .
生化学分析
Biochemical Properties
4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a crucial role in biochemical reactions, particularly in the inhibition of tubulin polymerization. This compound interacts with tubulin, a protein that is essential for the formation of microtubules, which are critical components of the cytoskeleton. By binding to the colchicine site on tubulin, 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been shown to interact with other biomolecules such as heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1), further contributing to its antiproliferative effects .
Cellular Effects
The effects of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine on various types of cells and cellular processes are profound. This compound has demonstrated potent antiproliferative activity against several cancer cell lines, including HeLa, MCF-7, and A549 cells . It induces G2/M phase cell cycle arrest and promotes apoptosis by disrupting microtubule dynamics . Furthermore, 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of action of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its binding interactions with tubulin and other biomolecules. By binding to the colchicine site on tubulin, this compound inhibits tubulin polymerization, leading to the destabilization of microtubules and subsequent cell cycle arrest . Additionally, 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine inhibits Hsp90, TrxR, and HLSD1, which are involved in protein folding, redox regulation, and epigenetic modifications, respectively . These interactions result in changes in gene expression and cellular function, contributing to the compound’s antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation and long-term effects on cellular function have been studied extensively. Over time, the compound’s ability to inhibit tubulin polymerization and induce apoptosis remains consistent, although prolonged exposure may lead to adaptive cellular responses . In in vitro and in vivo studies, the long-term effects of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine on cellular function include sustained cell cycle arrest and apoptosis, with minimal signs of resistance development .
Dosage Effects in Animal Models
The effects of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . The threshold effects of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine in animal models highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s interaction with TrxR and HLSD1 affects redox balance and epigenetic modifications, respectively . Additionally, 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine influences metabolic flux and metabolite levels by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions contribute to the compound’s overall antiproliferative effects by disrupting cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it binds to tubulin and other target proteins, leading to its accumulation in the cytoplasm and nucleus . The distribution of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is primarily in the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles . In the cytoplasm, 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest . In the nucleus, the compound interacts with HLSD1 and other nuclear proteins, affecting gene expression and epigenetic modifications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the arylation of pyridine derivatives. One efficient route involves the coupling of 6-bromopyridin-2(1H)-one with (3,4,5-trimethoxyphenyl)boronic acid in the presence of copper acetate and pyridine . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the trimethoxyphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities depending on the nature of the substituents.
類似化合物との比較
Similar Compounds
Combretastatin A-4: A well-known tubulin polymerization inhibitor with a similar mechanism of action.
Uniqueness
4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is unique due to its specific structural features, which confer high potency and selectivity in inhibiting tubulin polymerization. Its trimethoxyphenyl group enhances its binding affinity and biological activity compared to other similar compounds .
特性
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-19-11-6-9(7-12(20-2)15(11)21-3)13-14-10(4-5-16-13)17-8-18-14/h6-8,13,16H,4-5H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKDKBZUOBCVTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCN2)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3,4-dimethoxyphenyl)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}acetamide](/img/structure/B2522029.png)
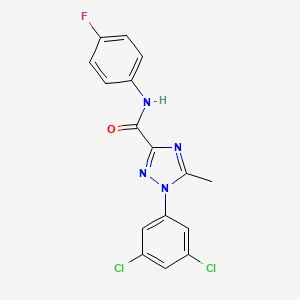
![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)
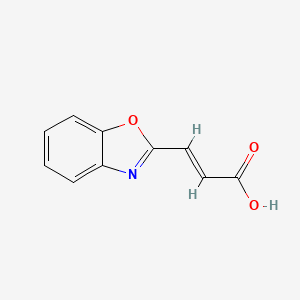
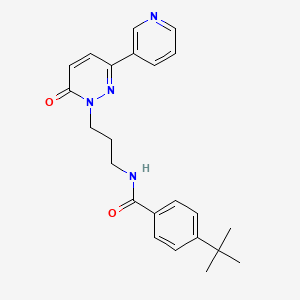
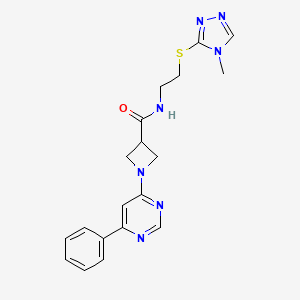
![2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile](/img/structure/B2522041.png)


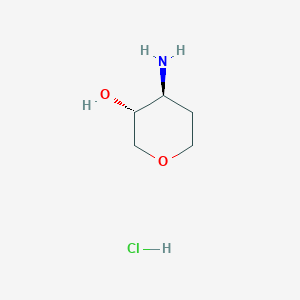

![2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B2522048.png)
